molecular formula C7H8FNO B3156678 2-Amino-5-fluoro-4-methylphenol CAS No. 83341-37-1

2-Amino-5-fluoro-4-methylphenol

Cat. No. B3156678
CAS RN: 83341-37-1
M. Wt: 141.14 g/mol
InChI Key: CKYBYAPXZDFLNQ-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-methylphenol, also known as 5-Amino-4-fluoro-2-methylphenol, is an organic compound with the molecular formula C7H8FNO and a molecular weight of 141.15 . It is a solid substance at ambient temperature . This compound is used as an oxidative ingredient in hair dye formulations .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8FNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance at ambient temperature . The compound has a molecular weight of 141.15 .

Scientific Research Applications

1. Synthesis and Characterization of Polyphenols

2-Amino-5-fluoro-4-methylphenol has been used in the synthesis and characterization of polyphenols derived from 4-fluorobenzaldeyde. This compound, with an electron-donating methyl group, affects thermal stability, optical, electrochemical properties, and conductivity in polyphenols. These findings have implications for materials science and engineering (Kaya, Kamaci, & Arican, 2012).

2. Fluorescence-Based pH Probes

This compound is instrumental in creating pH-sensitive probes. Modifications to the 2-aminophenol group led to the development of fluorinated analogs like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, useful in measuring intracellular pH. This application is significant in biological and medical research for understanding cellular processes (Rhee, Levy, & London, 1995).

3. Photoconversion Studies in Water

Research on the photoconversion of 2-amino-4-methylphenol (a similar compound to this compound) has provided insights into the effects of UV radiation on methylphenols in water. This research is crucial in environmental chemistry, particularly in understanding the behavior of organic compounds under UV exposure (Sokolova et al., 2006).

4. Antitumor Activities

Studies have explored the antitumor activities of related compounds, like 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one, derived from reactions involving 2-amino-4-methylphenol. These studies highlight potential therapeutic applications in cancer treatment, showcasing the compound's effectiveness against specific tumor types with minimal side effects (Mori et al., 2000).

5. Fluorinated Chelators for NMR Studies

This compound derivatives have been used in developing fluorinated chelators for 19F NMR indicators. This application is crucial in biochemistry for monitoring intracellular magnesium concentrations, providing a non-invasive method for studying cellular biochemistry (Levy, Murphy, Raju, & London, 1988).

Safety and Hazards

2-Amino-5-fluoro-4-methylphenol is classified as acutely toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; using only outdoors or in a well-ventilated area; wearing protective gloves/clothing/eye protection/face protection; and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

2-amino-5-fluoro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYBYAPXZDFLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluoro-4-methylphenol
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